Alendronic acid monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alendronic acid can be synthesized from γ-aminobutyric acid (GABA) through a series of chemical reactions. The process involves the reaction of GABA with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield alendronic acid .
Industrial Production Methods: In industrial settings, alendronic acid is often produced by reacting alendronic acid, either anhydrous or in a hydrated state, in an aqueous slurry with sodium hydroxide. The pH is adjusted to the range of 4.3 - 4.4, and the solution is concentrated. The sodium salt thus formed is isolated by crystallization from water .
Chemical Reactions Analysis
Types of Reactions: Alendronic acid primarily undergoes substitution reactions due to the presence of amino and phosphonic acid groups. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Alendronic acid can react with various reagents such as sodium hydroxide to form its sodium salt.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids.
Major Products: The major product formed from the reaction of alendronic acid with sodium hydroxide is alendronate sodium trihydrate .
Scientific Research Applications
Alendronic acid has a wide range of applications in scientific research:
Mechanism of Action
Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . This inhibition leads to a decrease in bone turnover, allowing for the maintenance or increase of bone mineral density . The molecular targets include the farnesyl pyrophosphate synthase enzyme, which is crucial for osteoclast function .
Comparison with Similar Compounds
- Zoledronic acid
- Risedronic acid
- Pamidronic acid
- Etidronic acid
Comparison: Alendronic acid is unique in its high affinity for bone mineral and its potent inhibition of osteoclast-mediated bone resorption . Compared to other bisphosphonates like zoledronic acid and risedronic acid, alendronic acid has a longer half-life and is often preferred for long-term treatment of osteoporosis .
Properties
CAS No. |
138624-11-0 |
---|---|
Molecular Formula |
C4H15NO8P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C4H13NO7P2.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H2 |
InChI Key |
AQAZLLYAEFBJMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O |
Origin of Product |
United States |
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